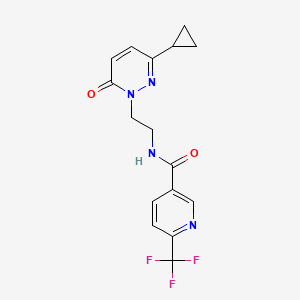

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound with unique structural features. Its complex molecular arrangement suggests potential pharmacological and industrial applications. The trifluoromethyl group and nicotinamide core play significant roles in its chemical behavior and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step procedures. Starting from nicotinic acid, which is converted into nicotinoyl chloride, followed by amination with 3-cyclopropyl-6-oxopyridazine, and finally alkylation with ethyl bromide. Reaction conditions generally require anhydrous solvents, controlled temperatures, and catalysts to improve yield and selectivity.

Industrial Production Methods: Industrial-scale production may utilize flow chemistry techniques to enhance efficiency and safety. Continuous reactors and automation systems help streamline the synthesis process, ensuring consistent quality and scalability.

Analyse Des Réactions Chimiques

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide exhibits various chemical reactivity due to its functional groups.

Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety, forming N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyridazinone ring may be achieved using agents like lithium aluminum hydride, leading to corresponding amines.

Substitution: Electrophilic substitution reactions are plausible at the trifluoromethyl group, especially under acidic or basic conditions, producing various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acidic or basic catalysts.

Major Products Formed from These Reactions:

Oxidized N-oxides.

Reduced amines.

Substituted trifluoromethyl derivatives.

Applications De Recherche Scientifique

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is explored extensively in various fields:

Chemistry: Utilized as a building block in organic synthesis for more complex molecules.

Biology: Potential use as a bioactive molecule in enzyme inhibition studies.

Medicine: Investigated for its role in modulating biological pathways, potentially serving as a drug candidate.

Industry: Explored for its applications in developing advanced materials with unique properties.

Mécanisme D'action

The compound’s mechanism of action involves its interaction with specific molecular targets, possibly through hydrogen bonding, van der Waals forces, and ionic interactions. Its effects may include enzyme inhibition by binding to active sites, modulating biological pathways, and altering cellular processes.

Comparaison Avec Des Composés Similaires

Compared to other nicotinamide derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability.

Similar Compounds:

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-nicotinamide

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-methylnicotinamide

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluoronicotinamide

Hope that helps!

Activité Biologique

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C20H23N7O3

- Molecular Weight : 409.4 g/mol

- Key Functional Groups : Pyridazine ring, trifluoromethyl group, and a nicotinamide moiety.

These structural components are believed to contribute significantly to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that related pyridazinone derivatives can induce G1 cell cycle arrest and apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific enzymes associated with tumor growth, making these compounds promising candidates for further development in cancer therapy.

Antidepressant-Like Effects

Another area of interest is the antidepressant-like effects observed in related compounds. In animal models, certain pyridazinone derivatives have demonstrated significant modulation of serotonergic pathways, particularly influencing serotonin receptors (5-HT receptors). This suggests that this compound may also exert similar effects, potentially offering new avenues for treating major depressive disorder (MDD) .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and tumorigenic pathways.

- Receptor Modulation : It likely interacts with various receptors, including those in the serotonergic system, which could explain its potential antidepressant effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antitumor Activity : A study demonstrated that a related pyridazinone derivative induced apoptosis in cancer cell lines through specific enzyme inhibition mechanisms.

- Antidepressant-Like Effects : Another study evaluated a structurally similar compound's effects on mice, showing significant antidepressant-like behavior linked to serotonergic modulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other pyridazinone derivatives is useful:

| Compound Name | Key Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |

| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |

| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide | Quinoxaline derivative | Anticancer activity | Specific interactions within biological systems |

Propriétés

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2/c17-16(18,19)13-5-3-11(9-21-13)15(25)20-7-8-23-14(24)6-4-12(22-23)10-1-2-10/h3-6,9-10H,1-2,7-8H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGCMQBJSZNJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.